2-Tridecanone is an organic compound classified as a methyl ketone, with the molecular formula C₁₃H₂₆O and a molecular weight of 198.34 g/mol. It is characterized by a carbonyl group (C=O) bonded to two carbon chains, specifically at the second position of a tridecane backbone. This compound appears as a white to light yellow crystalline solid and has a distinctive warm, oily, herbaceous odor reminiscent of coconut and dairy products .
2-Tridecanone has been identified in several food sources and is noted for its unique taste profile, which includes coconut and dairy-like flavors . Its biological activities are still under investigation but it has been detected in various foods, indicating potential roles in flavoring and aroma profiles.
The synthesis of 2-Tridecanone can be achieved through several methods:
2-Tridecanone finds applications in several fields:
Research on interaction studies involving 2-Tridecanone is limited but suggests that it may interact with other organic compounds during metabolic processes or flavor development in food systems. Its interactions with various reducing agents indicate potential pathways for further study in chemical safety and reactivity profiles .
Several compounds share structural similarities with 2-Tridecanone, primarily within the ketone family. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Undecanone | C₁₁H₂₂O | Shorter carbon chain; used in similar applications. |
2-Dodecanone | C₁₂H₂₄O | One less carbon than tridecanone; similar odor profile. |
3-Tridecanone | C₁₃H₂₆O | Different position of the carbonyl group; distinct reactivity. |
Nonan-2-one | C₉H₁₈O | Shorter chain; used in fragrance applications. |
2-Tridecanone stands out due to its specific chain length and the resultant organoleptic properties that make it particularly suitable for flavoring applications. Its unique combination of coconut-like aroma and dairy-like taste differentiates it from its shorter-chain counterparts while maintaining significant reactivity typical of ketones .
Environmental Hazard